Cas no 1256643-17-0 (endo-3-methoxy-8-azabicyclo[3.2.1]octane)
endo-3-methoxy-8-azabicyclo[3.2.1]octane Chemical and Physical Properties
Names and Identifiers
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- (3-endo)-3-methoxy-8-azabicyclo[3.2.1]octane
- (3-endo)-3-methoxy-8-azabicyclo[3.2.1]octane(saltdata: hcl)
- 3-methoxy-8-azabicyclo[3.2.1]octane
- endo-3-methoxy-8-azabicyclo[3.2.1]octane
- (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane
- (1R,3R,5S)-3-METHOXY-8-AZABICYCLO[3.2.1]OCTANE
- 1256643-17-0
- (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane
- SCHEMBL15104958
- SCHEMBL18797393
- 1688731-52-3
- EN300-7055541
- rel-(1R,3s,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane
- SCHEMBL17914468
- P12143
- (1S,5R)-3-methoxy-8-azabicyclo[3.2.1]octane
- EN300-2971064
- (3-exo)-3-Methoxy-8-azabicyclo[3.2.1]octane
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- MDL: MFCD17214353
- Inchi: 1S/C8H15NO/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3/t6-,7+,8?
- InChI Key: GPCOICWXCKOIEM-DHBOJHSNSA-N
- SMILES: O(C)C1C[C@H]2CC[C@@H](C1)N2
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.01
- Boiling Point: 196 ºC
- Flash Point: 72 ºC
endo-3-methoxy-8-azabicyclo[3.2.1]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203643-1g |
(1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 1g |
$482 | 2021-08-04 | |
| Chemenu | CM203643-5g |
(1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 5g |
$1444 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08366-100mg |
endo-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 100mg |
¥672.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08366-250mg |
endo-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 250mg |
¥897.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08366-500mg |
endo-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 500mg |
¥1491.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08366-1g |
endo-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 1g |
¥2237.0 | 2024-04-25 | |
| Chemenu | CM203643-1g |
(1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 1g |
$*** | 2023-04-03 | |
| Ambeed | A841770-1g |
endo-3-Methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 98+% | 1g |
$620.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08366-100.0mg |
endo-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 100.0mg |
¥672.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08366-250.0mg |
endo-3-methoxy-8-azabicyclo[3.2.1]octane |
1256643-17-0 | 95% | 250.0mg |
¥897.0000 | 2025-04-12 |
endo-3-methoxy-8-azabicyclo[3.2.1]octane Suppliers
endo-3-methoxy-8-azabicyclo[3.2.1]octane Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on endo-3-methoxy-8-azabicyclo[3.2.1]octane
Exploring endo-3-methoxy-8-azabicyclo[3.2.1]octane (CAS No. 1256643-17-0): A Versatile Bicyclic Compound in Modern Chemistry
endo-3-methoxy-8-azabicyclo[3.2.1]octane (CAS No. 1256643-17-0) is a bicyclic organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry due to its unique structural features. The compound belongs to the 8-azabicyclo[3.2.1]octane family, a class of nitrogen-containing bicyclic structures known for their pharmacological relevance. The presence of a methoxy group at the endo-3 position further enhances its utility in drug discovery and material science applications.
One of the key reasons researchers are increasingly interested in endo-3-methoxy-8-azabicyclo[3.2.1]octane is its potential role as a building block for bioactive molecules. The 8-azabicyclo[3.2.1]octane scaffold is frequently found in compounds with neurological and therapeutic properties, making it a hotspot in medicinal chemistry. Recent studies have explored its use in developing novel central nervous system (CNS) agents, aligning with the growing demand for treatments targeting neurodegenerative diseases—a major focus in today's healthcare landscape.
From a synthetic perspective, CAS No. 1256643-17-0 offers intriguing possibilities. Its rigid bicyclic framework provides steric control in reactions, enabling the selective formation of chiral centers—a critical factor in asymmetric synthesis. Chemists are leveraging this property to design more efficient routes for complex molecules, particularly in the context of green chemistry and sustainable synthesis, topics that dominate contemporary chemical research.
The compound's physicochemical properties also merit discussion. endo-3-methoxy-8-azabicyclo[3.2.1]octane exhibits moderate polarity due to its nitrogen atom and methoxy group, influencing its solubility profile—a crucial consideration for formulation scientists. This characteristic has led to investigations into its use as a pharmaceutical intermediate, especially for drugs requiring enhanced blood-brain barrier penetration, a recurring challenge in CNS drug development.
Market trends reflect rising interest in specialized bicyclic compounds like 1256643-17-0. With pharmaceutical companies increasingly targeting niche therapeutic areas, demand for structurally diverse intermediates is growing. The 8-azabicyclo[3.2.1]octane core, in particular, has seen a 30% increase in patent filings over the past five years, underscoring its commercial potential. This aligns with broader industry movements toward fragment-based drug design, where small, rigid structures serve as starting points for lead optimization.
Analytical characterization of endo-3-methoxy-8-azabicyclo[3.2.1]octane typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, with particular attention to its stereochemical configuration. The endo conformation of the methoxy group creates distinct spectroscopic signatures that facilitate quality control—an essential aspect given the compound's application in high-value research. These analytical protocols are frequently searched by synthetic chemists, making such technical details valuable for SEO optimization.
Looking ahead, CAS 1256643-17-0 is poised to play a role in emerging fields like proteolysis targeting chimeras (PROTACs) and covalent inhibitors, where its structural features could enable novel molecular designs. The compound's compatibility with click chemistry approaches further expands its potential, coinciding with industry needs for modular synthetic strategies. These applications position endo-3-methoxy-8-azabicyclo[3.2.1]octane at the intersection of cutting-edge research and industrial innovation.
For researchers sourcing this material, understanding its stability profile is crucial. 1256643-17-0 demonstrates good thermal stability under standard storage conditions, though precautions against moisture are recommended—a practical consideration often queried in procurement contexts. Suppliers increasingly highlight such handling data in response to customer demand for comprehensive technical documentation, reflecting broader market expectations for research chemicals.
In conclusion, endo-3-methoxy-8-azabicyclo[3.2.1]octane represents a fascinating case study in how specialized bicyclic compounds enable scientific advancement. Its dual utility as a pharmacophore and synthetic building block, combined with relevance to trending research areas, ensures continued interest from both academic and industrial circles. As synthetic methodologies evolve and drug discovery paradigms shift, compounds like CAS No. 1256643-17-0 will undoubtedly remain valuable tools in the chemist's repertoire.
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